molecular formula C6H8O2 B13652612 2-Vinylcyclopropanecarboxylic acid CAS No. 36576-67-7

2-Vinylcyclopropanecarboxylic acid

Cat. No.: B13652612
CAS No.: 36576-67-7
M. Wt: 112.13 g/mol
InChI Key: RITCJGIGTNSDKO-UHFFFAOYSA-N
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Description

2-Vinylcyclopropanecarboxylic acid is a unique organic compound characterized by a cyclopropane ring with a vinyl group and a carboxylic acid group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-vinylcyclopropanecarboxylic acid can be achieved through several methods. One notable method involves the reaction of alkyl diazoacetates with gaseous divinyl under thermocatalytic conditions, using copper oxide as a catalyst. This reaction yields the corresponding esters of this compound, with the trans-isomer predominating . Another method involves the dehydrobromination of 2-(1,2-dibromoethyl)cyclopropanecarboxylic acid or its esters using aqueous-alcoholic potassium hydroxide .

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and scalability. The use of advanced asymmetric synthesis techniques, such as the alkylation/cyclization of axially chiral nickel(II) complexes of glycine Schiff bases, has been reported to provide excellent yields and diastereoselectivity .

Chemical Reactions Analysis

Types of Reactions: 2-Vinylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce ethyl-substituted cyclopropane derivatives.

Scientific Research Applications

2-Vinylcyclopropanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-vinylcyclopropanecarboxylic acid and its derivatives often involves the interaction with specific molecular targets, such as enzymes or receptors. For instance, in antiviral applications, the compound may inhibit viral proteases, thereby preventing the replication of the virus . The strained ring structure of the compound allows it to fit into active sites of enzymes, disrupting their normal function.

Comparison with Similar Compounds

Uniqueness: 2-Vinylcyclopropanecarboxylic acid is unique due to its combination of a strained cyclopropane ring and a reactive vinyl group. This combination imparts distinct reactivity and makes it a versatile building block for various chemical transformations.

Properties

CAS No.

36576-67-7

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

2-ethenylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H8O2/c1-2-4-3-5(4)6(7)8/h2,4-5H,1,3H2,(H,7,8)

InChI Key

RITCJGIGTNSDKO-UHFFFAOYSA-N

Canonical SMILES

C=CC1CC1C(=O)O

Origin of Product

United States

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